molecular formula C8H9N3O B1278701 Benzene, 1-(azidomethyl)-3-methoxy- CAS No. 123767-44-2

Benzene, 1-(azidomethyl)-3-methoxy-

Cat. No. B1278701
CAS RN: 123767-44-2
M. Wt: 163.18 g/mol
InChI Key: NGSNSSXJWWLJAX-UHFFFAOYSA-N
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Description

“Benzene, 1-(azidomethyl)-3-methoxy-” is a chemical compound with the molecular formula C7H7N3 . It is a derivative of benzene, which is the simplest organic, aromatic hydrocarbon . This compound is known to be heat-sensitive and can decompose to emit toxic fumes of NOx .


Synthesis Analysis

Benzyl azide, an aromatic azide, is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . The synthesis of this compound involves the reaction of 2-haloanilines, aldehydes, and NaN3 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-(azidomethyl)-3-methoxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

Benzene, the parent compound of “Benzene, 1-(azidomethyl)-3-methoxy-”, is highly prone to electrophilic substitution reactions . These reactions include nitration, sulfonation, and halogenation . Benzyl azide is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Physical And Chemical Properties Analysis

“Benzene, 1-(azidomethyl)-3-methoxy-” has a molecular weight of 133.1506 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Material Sciences

Organic azides, such as 1-(azidomethyl)-3-methoxybenzene, are highly versatile in chemistry and material sciences . They are popular in material sciences due to their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and boost efficiencies of polymer-based devices .

Energy Production

The scission reaction of organic azides is accompanied by a considerable output of energy, making them interesting as highly energetic materials . This property can be harnessed in the field of energy production.

Organic Synthesis

1-(azidomethyl)-3-methoxybenzene is a valuable compound for synthesizing pharmaceuticals, dyes, and advanced materials. Its versatile properties make it a useful chemical intermediate in organic synthesis.

Click Chemistry

The azide group in 1-(azidomethyl)-3-methoxybenzene can participate in click chemistry reactions, which are known for their efficiency and specificity in forming new bonds. This makes it a useful reagent in the field of click chemistry.

Staudinger Reduction

In the Staudinger reduction, the azide group in 1-(azidomethyl)-3-methoxybenzene can be reduced to a primary amine using phosphines as reagents. This reaction is useful in the synthesis of amines from azides.

Nucleophilic Substitution

The iodine atom in 1-(azidomethyl)-3-methoxybenzene can potentially undergo nucleophilic substitution reactions with various nucleophiles depending on the reaction conditions. This property makes it a useful reagent in nucleophilic substitution reactions.

Azide-Alkyne Cycloaddition

1-(azidomethyl)-3-methoxybenzene can potentially react with terminal alkynes in the presence of a catalyst to form substituted triazoles. This reaction, known as the Azide-Alkyne Cycloaddition (AAC), is a common application of azides in organic synthesis.

Solubility Enhancement

While not specific to 1-(azidomethyl)-3-methoxybenzene, azides can be used to improve the solubility of target ligands in protic polar solvents, such as alcohols and water . This can be useful in various fields where solubility enhancement is required.

Safety and Hazards

“Benzene, 1-(azidomethyl)-3-methoxy-” is a heat-sensitive explosive . Upon decomposition, it emits toxic fumes of NOx . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also flammable, and containers may explode when heated .

properties

IUPAC Name

1-(azidomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSNSSXJWWLJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450376
Record name Benzene, 1-(azidomethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(azidomethyl)-3-methoxy-

CAS RN

123767-44-2
Record name Benzene, 1-(azidomethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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